![molecular formula C25H31NO4 B1427066 (R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate CAS No. 149709-59-1](/img/structure/B1427066.png)

(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

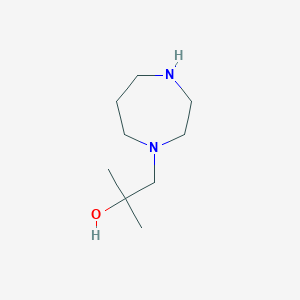

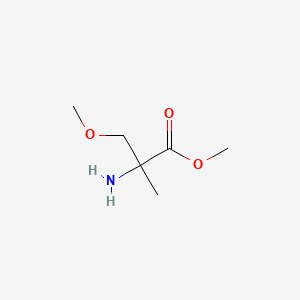

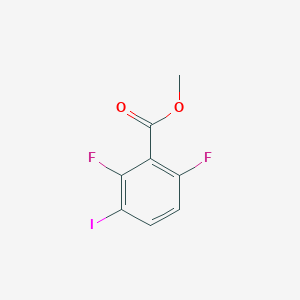

The compound “(R,E)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group is known for its stability and ease of removal under acidic conditions .

Synthesis Analysis

The synthesis of such compounds often involves the use of amino acid ionic liquids (AAILs), particularly those derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . These AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has also been described .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The tert-butoxycarbonyl group is a key component of the molecule, acting as a protecting group for the amino part of the molecule .Chemical Reactions Analysis

In terms of chemical reactions, the Boc group can be removed under acidic conditions, a process known as deprotection . This process is crucial in the synthesis of peptides from amino acids .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the Boc group suggests that it would have the properties typical of other Boc-protected compounds, such as stability under certain conditions and reactivity under acidic conditions .科学的研究の応用

Biodegradation of Ether Compounds

- Thornton et al. (2020) review the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, identifying microorganisms capable of degrading ETBE under aerobic conditions and discussing the potential for bioaugmentation and biostimulation of ETBE degradation in groundwater (Thornton et al., 2020).

Thermophysical Properties of Ether Mixtures

- Marsh et al. (1999) provide a comprehensive review of thermophysical property measurements of mixtures containing ethers like MTBE, TAME, and ETBE with non-polar solvents, which are used as gasoline additives (Marsh et al., 1999).

Microbial Degradation of Oxygenates

- Schmidt et al. (2004) discuss the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol in the subsurface, examining the degradation processes under various redox conditions and the potential of intrinsic biodegradation at gasoline-contaminated sites (Schmidt et al., 2004).

Catalytic Kinetic Resolution

- Pellissier (2011) reviews the advances in catalytic non-enzymatic kinetic resolution, highlighting the development of chiral catalysts for asymmetric reactions and their importance in organic synthesis (Pellissier, 2011).

将来の方向性

The use of Boc-protected amino acids and their derivatives in organic synthesis, particularly in peptide synthesis, is a well-established field with ongoing research . Future directions could include the development of more efficient synthesis methods, the exploration of new reactions, and the design of new Boc-protected compounds for specific applications.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate acid chloride. The resulting intermediate is then subjected to a Wittig reaction to form the desired product.", "Starting Materials": [ "4-aminocinnamic acid", "tert-butyl chloroformate", "ethyl 2-methylpent-2-enoate", "triphenylphosphine", "1,1'-biphenyl-4-carboxylic acid" ], "Reaction": [ "Protection of the amine group of 4-aminocinnamic acid with tert-butyl chloroformate to form the corresponding Boc-protected amine.", "Coupling of the Boc-protected amine with 1,1'-biphenyl-4-carboxylic acid using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the corresponding amide intermediate.", "Deprotection of the Boc group using trifluoroacetic acid (TFA) to obtain the free amine intermediate.", "Preparation of the Wittig reagent by reacting ethyl 2-methylpent-2-enoate with triphenylphosphine and benzyltriethylammonium chloride.", "Reaction of the free amine intermediate with the Wittig reagent to form the desired product, (R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate." ] } | |

CAS番号 |

149709-59-1 |

分子式 |

C25H31NO4 |

分子量 |

409.5 g/mol |

IUPAC名 |

ethyl (4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoate |

InChI |

InChI=1S/C25H31NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-16,22H,6,17H2,1-5H3,(H,26,28)/t22-/m0/s1 |

InChIキー |

QOCQMJHAWNNWAV-QFIPXVFZSA-N |

異性体SMILES |

CCOC(=O)C(=C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C |

SMILES |

CCOC(=O)C(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C |

正規SMILES |

CCOC(=O)C(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)